N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide is a useful research compound. Its molecular formula is C28H24FN5O2 and its molecular weight is 481.531. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the soluble guanylate cyclase (sGC) . sGC is an intracellular enzyme found in various cell types, including the smooth muscle cells of blood vessels . It plays a crucial role in the NO-sGC-cGMP signaling pathway that helps regulate the cardiovascular system .
Mode of Action
The compound acts as a direct stimulator of sGC . It stimulates sGC and cGMP production independent of nitric oxide (NO) and enhances the effects of NO by stabilizing the NO-sGC binding . This mitigates the need for a functional NO-sGC-cGMP axis and thereby helps prevent the myocardial and vascular dysfunction associated with decreased sGC activity in heart failure .
Biochemical Pathways
The compound’s action affects the NO-sGC-cGMP signaling pathway . The binding of NO to sGC catalyzes the synthesis of the intracellular second messenger, guanosine 3′,5′-cyclic monophosphate (cGMP), which mediates various physiological and tissue-protective effects . These effects include peripheral, coronary, and pulmonary vasorelaxation, inhibition of smooth muscle proliferation, as well as leukocyte recruitment and platelet function .
Pharmacokinetics
It’s known that modifications to its structure have dramatically decreased its susceptibility to oxidative metabolism , resulting in a relatively long half-life and allowing for once-daily dosing .
Result of Action
The compound’s action results in the prevention of myocardial and vascular dysfunction associated with decreased sGC activity in heart failure . By stimulating sGC and enhancing the effects of NO, it helps maintain the functionality of the cardiovascular system .
Action Environment
Oxidative stress associated with cardiovascular disease is known to alter sgc, reducing its response to no . The compound’s ability to stimulate sGC in the absence of NO suggests that it may be effective even in environments with high oxidative stress .
Properties
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN5O2/c29-24-14-8-7-13-22(24)18-33-19-31-26-23(28(33)36)17-32-34(26)16-15-30-27(35)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,17,19,25H,15-16,18H2,(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQQAKLLMASXJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.